![molecular formula C16H13FN2OS2 B2557148 3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886911-55-3](/img/structure/B2557148.png)
3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
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Description
Scientific Research Applications
Fluorescence Applications
A study involving benzothiazole derivatives highlighted their potential as fluorescent sensors. These compounds, including those related to the structure of interest, have been investigated for their solvatochromic behaviors and emission properties in various solvents, demonstrating large Stokes shifts and the capability of detecting specific analytes due to significant absorption and emission spectral changes upon coordination (G. Suman et al., 2019).
Antimicrobial Activity
Research on substituted 2-aminobenzothiazoles derivatives, which are structurally similar to the compound , has shown promising antimicrobial activity. These studies provide insights into the structure-activity relationship (SAR), showcasing the potential of benzothiazole compounds in combating antimicrobial resistance. The antimicrobial effectiveness was further supported by in-silico molecular docking studies (D. G. Anuse et al., 2019).
Anticancer Properties
Another research focus is on benzothiazole acylhydrazones as anticancer agents. Benzothiazole derivatives have been extensively studied for their antitumor properties, with various substitutions on the benzothiazole scaffold modulating this activity. The synthesized compounds have shown probable anticancer activity against multiple cancer cell lines, indicating the therapeutic potential of benzothiazole-based compounds in oncology (Derya Osmaniye et al., 2018).
properties
IUPAC Name |
3-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCFIHWONCZGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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